Tofenacin Hydrochloride Salt-d4 is a deuterated derivative of Tofenacin hydrochloride, a compound commonly utilized in pharmaceutical applications, particularly as an antihistamine. The molecular formula for Tofenacin Hydrochloride Salt-d4 is C17H18D4ClNO, with a molecular weight of approximately 295.84 g/mol. This compound typically appears as a white to light beige solid and has a melting point exceeding 137 °C, indicating its thermal stability under various conditions. The incorporation of deuterium enhances the compound's utility in biological studies, allowing for improved tracking of metabolic pathways and interactions within biological systems due to the unique properties of deuterated compounds.
Tofenacin Hydrochloride Salt-d4 is classified as an antihistamine, belonging to the broader category of compounds that affect neurotransmitter systems. It is primarily studied for its potential therapeutic effects related to allergic responses and other related conditions. The deuterated form is particularly valuable in pharmacokinetic studies, where it aids in understanding absorption, distribution, metabolism, and excretion mechanisms .
The synthesis of Tofenacin Hydrochloride Salt-d4 involves several key steps that mirror those used for the non-deuterated version but utilize deuterated intermediates. The general process includes:
This method allows researchers to achieve high purity levels essential for subsequent biological evaluations .
Tofenacin Hydrochloride Salt-d4 participates in various chemical reactions typical for antihistamines. Key reactions include:
These reactions are crucial for understanding its stability and reactivity in biological systems .
Tofenacin Hydrochloride Salt-d4 functions primarily as an antihistamine by blocking histamine receptors (specifically H1 receptors) in the body. This action prevents histamine from exerting its effects during allergic reactions, thereby alleviating symptoms such as itching, swelling, and redness.
The mechanism can be summarized as follows:
The isotopic labeling with deuterium allows researchers to track these interactions more effectively in pharmacokinetic studies .
These properties make Tofenacin Hydrochloride Salt-d4 suitable for various experimental applications within pharmaceutical research .
Tofenacin Hydrochloride Salt-d4 is primarily utilized in scientific research due to its unique properties:
The isotopic labeling enhances its utility compared to non-deuterated compounds, providing clearer insights into pharmacological interactions .
The scientific foundation of deuterated pharmaceuticals rests on the deuterium kinetic isotope effect (DKIE), a phenomenon where the increased mass of deuterium compared to hydrogen alters bond dissociation kinetics. Carbon-deuterium (C-D) bonds exhibit higher vibrational ground state energies and require approximately 1.2-1.5 kcal/mol more activation energy for cleavage compared to carbon-hydrogen (C-H) bonds [2] [8]. This translates to significantly slower metabolic oxidation rates for deuterated compounds, particularly at sites where C-H bond cleavage is the rate-limiting step in biotransformation. The magnitude of DKIE is quantified as kH/kD (ratio of reaction rate constants), typically ranging between 2-7 for cytochrome P450-mediated reactions [2].
Table 1: Fundamental Properties of C-H vs. C-D Bonds
Characteristic | C-H Bond | C-D Bond | Significance in Drug Development |
---|---|---|---|
Bond Length | 1.09 Å | 1.08 Å | Minimal steric impact |
Bond Dissociation Energy | ~100 kcal/mol | ~105 kcal/mol | Enhanced metabolic stability |
Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Higher activation barrier |
Theoretical Maximum DKIE (kH/kD) | - | 9-10 | Metabolic rate reduction potential |
Typical Observed DKIE | - | 2-7 | Clinically relevant metabolic effects |
The strategic application of DKIE enables metabolic shunting, where deuteration redirects biotransformation pathways away from vulnerable sites. This can either reduce the formation of toxic metabolites or preserve the active molecular structure. For Tofenacin Hydrochloride Salt-d4, deuteration occurs at metabolically stable positions, ensuring minimal alteration of intrinsic pharmacokinetic properties while creating a distinct mass signature [1] [3]. This precise positioning exemplifies a critical principle in deuterated reference standard design: deuteration should occur at sites resistant to metabolic cleavage to maintain molecular integrity while providing reliable analytical differentiation [2] [5].
Beyond metabolic stabilization, deuterated compounds like Tofenacin-d4 HCl demonstrate structural bioisosterism with their protiated counterparts. Despite the mass difference, deuterium maintains nearly identical covalent radius (1.06 Å vs. 1.09 Å for hydrogen) and electronegativity (χ = 2.00 for both), preserving molecular geometry and electronic distribution. This near-perfect bioisosterism ensures that deuterated standards maintain equivalent chromatographic behavior (retention time, peak shape) and ionization efficiency in mass spectrometry, differing only in mass-to-charge ratio [2] [3]. The minimal pKa shift induced by deuteration (typically <0.03 units) further ensures identical protonation states under physiological conditions, maintaining receptor binding characteristics when used in pharmacological studies [2].
Tofenacin Hydrochloride Salt-d4 serves as an indispensable internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its near-identical chemical behavior to non-deuterated tofenacin hydrochloride allows for precise compensation for matrix effects, extraction efficiency variations, and instrument fluctuations during analytical runs. When spiked into biological matrices (plasma, urine, tissue homogenates) at known concentrations prior to sample processing, it enables accurate quantification through isotope dilution mass spectrometry principles [3] [5]. This application requires high isotopic purity (>95% D4), typically confirmed by high-resolution mass spectrometry to avoid isotopic cross-talk that would compromise analytical accuracy [1] [3].
In metabolic pathway elucidation, co-administration of Tofenacin Hydrochloride Salt-d4 with its non-deuterated counterpart allows simultaneous tracking of parent compound disposition and metabolite formation. This dual-tracer approach generates comprehensive pharmacokinetic profiles without inter-study variability. The distinct mass signatures enable researchers to differentiate between administered compounds and endogenous substances, distinguishing authentic metabolites from matrix interference [2] [5]. The technique is particularly valuable for identifying primary metabolic soft spots in tofenacin, as differential metabolism rates at deuterated versus non-deuterated positions reveal the relative significance of specific metabolic pathways. This information guides structural optimization efforts to enhance metabolic stability in next-generation compounds [2] [8].
Table 2: Analytical Applications of Tofenacin Hydrochloride Salt-d4 in Pharmacokinetic Studies
Application | Methodology | Key Benefit | Detection Sensitivity Enhancement |
---|---|---|---|
Quantitative Bioanalysis | LC-MS/MS with isotope dilution | Matrix effect compensation | 3-5x improvement in LOD/LOQ |
Metabolic Stability Assessment | Metabolic incubation with tracer | Simultaneous parent/metabolite tracking | Enables low-abundance metabolite detection |
Absorption Studies | Enterohepatic recirculation models | Differentiation of administered vs. recycled drug | Quantification below 1 ng/mL |
Drug-Drug Interaction Profiling | CYP co-factor supplementation | Enzyme-specific pathway identification | Resolution of isobaric metabolites |
Tissue Distribution Mapping | MALDI imaging mass spectrometry | Spatial resolution of drug penetration | Cellular-level localization |
The compound's utility extends to drug-drug interaction (DDI) studies, where it helps quantify CYP isoform-specific contributions to tofenacin metabolism. By incubating Tofenacin-d4 HCl with human liver microsomes and specific CYP inhibitors or recombinant enzymes, researchers can identify which isoforms predominantly metabolize the drug. This application requires the deuterated analog to exhibit metabolic susceptibility identical to the non-deuterated drug except for the kinetic isotope effect itself, a criterion met by Tofenacin-d4 HCl due to its conservative deuteration pattern [2] [5]. Such studies provide critical data for predicting clinical DDIs, especially important for psychotropic drugs like tofenacin that are often co-administered with multiple medications [2].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3